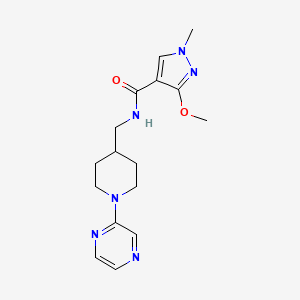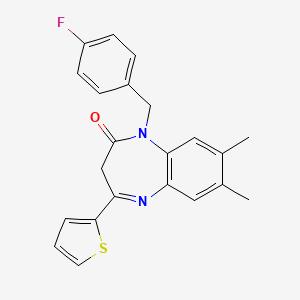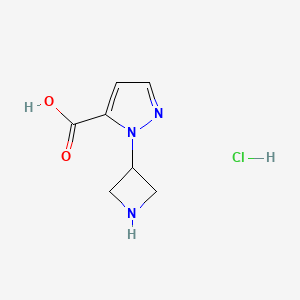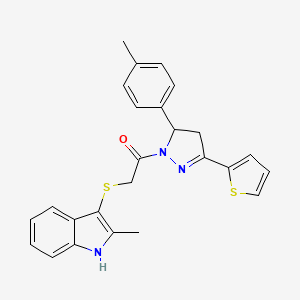
2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several interesting structural features. It includes an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a pyrazole ring, which is a type of azole with two nitrogen atoms, is also noteworthy .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the indole and thiophene rings, and might have interesting electronic properties due to the sulfur and nitrogen atoms in the rings .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various heteroatoms (sulfur and nitrogen). These could potentially act as nucleophilic sites in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely that it would be a solid at room temperature, and its solubility would depend on the exact nature of the functional groups .
Scientific Research Applications
Anticancer Properties
A study revealed that certain compounds, including bis-pyrazolyl-thiazoles and derivatives similar to the specified compound, displayed potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). Another research synthesized indole-containing pyrazole analogs, showing remarkable cytotoxic activities against various cancer cell lines, including leukemia and breast cancer (Khalilullah et al., 2022).
Antimicrobial and Antibacterial Effects
Compounds synthesized from 1-(thiophen-2yl)ethanone and 2 substituted 1H-indole-3-carbaldehyde demonstrated significant anti-oxidant and anti-microbial activities (Gopi, Sastry, & Dhanaraju, 2016). A series of novel pyrazine moiety bearing 2-pyrazoline derivatives, related to the specified compound, exhibited notable antibacterial and antioxidant activities (Kitawat & Singh, 2014).
Antitubercular Potential
Research on 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, structurally related to the requested compound, indicated significant anti-tubercular activity. This study emphasized the potency of compounds with electron-donating groups (Venugopal, Sundararajan, & Choppala, 2020).
Synthesis and Structural Characterization
The synthesis and characterization of compounds with a similar structure have been widely studied, providing valuable insights into their chemical properties and potential applications. For instance, research on the synthesis, crystal structure, and fungicidal activity of 1,5‐Diaryl‐1H‐Pyrazol‐3‐Oxy derivatives containing oxyacetic acid or oxy(2‐thioxothiazolidin‐3‐yl)ethanone moieties has been conducted (Liu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS2/c1-16-9-11-18(12-10-16)22-14-21(23-8-5-13-30-23)27-28(22)24(29)15-31-25-17(2)26-20-7-4-3-6-19(20)25/h3-13,22,26H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVHPABLVUZCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=C(NC4=CC=CC=C43)C)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-1H-indol-3-yl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)
![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)
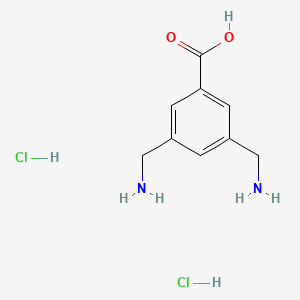

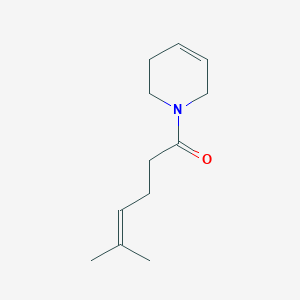
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)
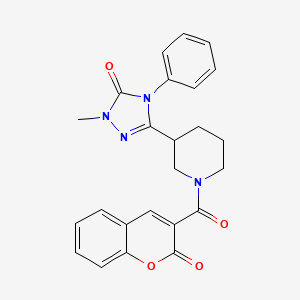
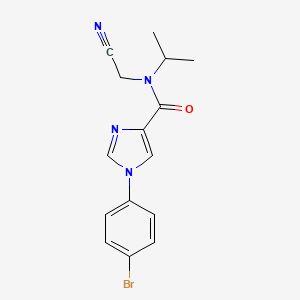
![5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2640779.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2640783.png)
